1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a fluorophenyl group and a pyrazolylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the final compound: The final step involves the reaction of the pyrazole derivative with a fluorophenylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- 1-(4-bromophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- 1-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Uniqueness
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H15ClFN3 |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(13)5-3-10;/h2-7,14H,8-9H2,1H3;1H |
InChI Key |
BLBWFMJNDDSBCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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